11,13-dimethyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Description
Properties
IUPAC Name |
11,13-dimethyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS2/c1-4-3-5(2)12-10-6(4)7-8(17-10)9(15)14-11(16)13-7/h3H,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVMGGGHBQSQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=S)N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,13-dimethyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules containing sulfur and nitrogen functionalities under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
11,13-dimethyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify its functional groups, such as converting ketones to alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of ketones may produce alcohols.
Scientific Research Applications
11,13-dimethyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 11,13-dimethyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The sulfur and nitrogen atoms play a crucial role in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Thiazole-Triazole Hybrids
Compounds such as 4-methyl-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-5-(phenyldiazenyl)thiazole (12a) and 2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-phenyl-thiazole (14) () share core structural motifs with the target compound. Key comparisons include:
Key Differences and Implications
- Electronic Effects : The sulfanylidene group in the target compound may enhance electrophilicity at the ketone position compared to the hydrazinyl or diazenyl groups in 12a and 14, altering reactivity in nucleophilic additions or metal coordination .
- Solubility : The absence of polar substituents (e.g., NH groups) in the target compound may lower aqueous solubility relative to 12a and 14, which possess hydrazinyl moieties.
Biological Activity
11,13-Dimethyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by multiple rings and sulfur atoms, suggests diverse mechanisms of action in biological systems.
Chemical Structure and Properties
The compound features a tricyclic structure with sulfur and nitrogen heteroatoms that can influence its reactivity and interaction with biological targets. The IUPAC name reflects its intricate arrangement of atoms:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₅N₃O₁S₂ |
| Molecular Weight | 285.41 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The sulfur atoms in the structure can form covalent bonds with thiol groups in proteins, modulating enzyme activity and influencing signaling pathways. Additionally, the aromatic rings can engage in π-π interactions with other aromatic compounds, affecting molecular recognition processes.
Biological Activities
Research indicates that 11,13-dimethyl-4-sulfanylidene has several notable biological activities:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress-related diseases.
- Antimicrobial Effects : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens.
- Anti-inflammatory Properties : The compound may reduce inflammation through the modulation of inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of 11,13-dimethyl-4-sulfanylidene using DPPH radical scavenging assays. Results indicated a dose-dependent increase in radical scavenging activity.
Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains.
Study 3: Anti-inflammatory Effects
In a model of induced inflammation in mice, treatment with the compound significantly reduced levels of pro-inflammatory cytokines compared to the control group.
Data Summary Table
| Biological Activity | Methodology | Results |
|---|---|---|
| Antioxidant | DPPH assay | Dose-dependent scavenging activity observed |
| Antimicrobial | MIC testing | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Mouse model | Reduced pro-inflammatory cytokines |
Q & A
Q. What are the primary synthetic routes for tricyclic and tetracyclic heterocyclic systems analogous to this compound?
The synthesis of polycyclic heterocycles often involves cyclocondensation reactions, multicomponent couplings, or annulation strategies. For example, thiazolo[4,5-d]pyrimidine derivatives (structurally related to the target compound) are synthesized via microwave-assisted or conventional condensation of aldehydes, thioureas, and coumarin derivatives in DMF with catalytic acetic acid . Key steps include:
- Cyclization : Formation of thiazole and pyrimidine rings via nucleophilic attack and elimination.
- Optimization : Microwave irradiation reduces reaction time and improves yield compared to conventional heating.
- Characterization : Confirmed via -NMR, -NMR, and mass spectrometry.
Q. How is the structural identity of such complex heterocycles validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, the tricyclic framework of 12-(4-methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene was resolved using SC-XRD (R factor = 0.041), revealing bond lengths and angles critical for validating computational models . Complementary techniques include:
- Spectroscopy : IR for functional groups (e.g., sulfanylidene C=S stretch at ~1100 cm).
- Mass Spectrometry : High-resolution MS to confirm molecular formula.
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. For example, in 9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj), variable-temperature -NMR and 2D NOESY experiments were used to distinguish between rotational isomers and tautomeric forms . Methodological steps:
VT-NMR : Monitor peak coalescence to identify exchange processes.
DFT Calculations : Compare experimental coupling constants with computed values for different conformers.
Crystallography : Resolve ambiguities via SC-XRD (e.g., dihedral angles in [1]).
Q. What strategies optimize crystallinity for poorly soluble polycyclic heterocycles?
Crystallinity is critical for SC-XRD but challenging for hydrophobic systems. Strategies include:
- Co-crystallization : Use of aromatic dicarboxylic acids (e.g., benzene-1,4-dicarboxylic acid in [12]) to form π-π stacking interactions.
- Solvent Screening : High-boiling solvents (e.g., DMF, DMSO) or solvent-antisolvent diffusion.
- Derivatization : Introduce polar groups (e.g., sulfonyl, hydroxyl) to enhance solubility .
Q. How do environmental factors (pH, temperature) influence the stability of sulfanylidene and thia groups in aqueous media?
Hydrolytic stability studies for related compounds show:
- pH Sensitivity : Thioamide (C=S) groups hydrolyze to carbonyls (C=O) under acidic/basic conditions.
- Thermal Stability : Decomposition observed >150°C via TGA, with mass loss correlating to sulfur dioxide release .
Experimental design: - Accelerated Stability Testing : Incubate compound in buffers (pH 1–13) at 40–80°C.
- Analytical Monitoring : HPLC-MS to track degradation products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
